2-Bromo-5-methylthiophene is an organosulfur compound with the molecular formula CHBrS. It is a derivative of thiophene, characterized by a five-membered aromatic ring containing sulfur. This compound features a bromine atom at the 2-position and a methylthio group at the 5-position of the thiophene ring, contributing to its distinctive chemical properties and reactivity. The presence of both bromine and methylthio groups enhances its versatility in organic synthesis, making it a valuable building block in the development of various chemical compounds .
2-Bromo-5-methylthiophene has been explored for its potential biological activities. Some studies suggest that related thiophene derivatives may regulate apoptosis signaling pathways, influencing the expression of proteins involved in cell death, such as caspase-3, bcl-2, and bax. This indicates potential anticancer properties, as certain derivatives have shown selective cytotoxicity against specific cell lines . Additionally, its derivatives are being investigated for anti-inflammatory and antimicrobial activities .
The synthesis of 2-Bromo-5-methylthiophene typically involves the bromination of 5-methylthiophene. A common method employs bromine in the presence of a catalyst such as iron or aluminum bromide under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring.
In industrial settings, similar bromination processes are used but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Safety measures are critical due to the reactive nature of bromine .
2-Bromo-5-methylthiophene serves several important applications:
Studies on 2-Bromo-5-methylthiophene's interactions focus on its electrophilic substitution reactions, which are characteristic of thiophenes. Its dual functionality allows it to participate in various chemical transformations, making it an attractive candidate for further research in medicinal chemistry and materials science .
Several compounds share structural similarities with 2-Bromo-5-methylthiophene. Here are some notable examples:
| Compound Name | Key Differences |
|---|---|
| 2-Bromo-5-methylthiophene | Contains both bromine and methylthio groups. |
| 2-Bromo-5-thiophenol | Lacks the methylthio group; has a hydroxyl group instead. |
| 2-Bromo-3-methylthiophene | Methyl group positioned at the 3-position affects reactivity. |
| 5-Bromo-2-methylthiophene | Different substitution pattern; alters chemical behavior. |
The unique combination of bromine and methylthio groups in 2-Bromo-5-methylthiophene provides distinct reactivity patterns compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications, making it particularly valuable in organic synthesis and material science .
2-Bromo-5-methylthiophene (CAS 765-58-2) emerged as a structurally significant heterocyclic compound in the late 20th century, with its synthesis first reported in the context of electrophilic aromatic substitution studies on thiophene derivatives. Early methodologies involved bromination of 5-methylthiophene using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts such as iron(III) chloride. The compound gained prominence due to its utility in cross-coupling reactions, particularly after the development of palladium-catalyzed protocols in the 1990s, which enabled efficient arylation and functionalization. Its discovery aligns with broader trends in organosulfur chemistry, where halogenated thiophenes became pivotal intermediates for pharmaceuticals and materials science.
As a halogenated thiophene, 2-bromo-5-methylthiophene occupies a critical niche in heterocyclic chemistry. The bromine atom at the 2-position serves as a reactive site for nucleophilic substitution and transition-metal-catalyzed couplings, while the methyl group at the 5-position enhances steric and electronic stability. This dual functionality enables precise regioselective modifications, making the compound indispensable for constructing complex molecular architectures. Its role extends to facilitating C–C bond formations in Suzuki-Miyaura and Stille couplings, which are foundational to modern drug discovery and polymer synthesis.
Within thiophene derivatives, 2-bromo-5-methylthiophene is distinguished by its substitution pattern. Comparative studies with isomers such as 3-bromo-5-methylthiophene reveal that the 2-bromo configuration exhibits heightened reactivity in electrophilic substitutions due to reduced steric hindrance and favorable electron localization. The methyl group further modulates electron density across the thiophene ring, enhancing its suitability for applications in conductive polymers and organic electronics. This positional specificity underscores its superiority in synthetic pathways requiring predictable regiochemistry.
The systematic IUPAC name for this compound is 2-bromo-5-methylthiophene, reflecting the positions of its substituents on the thiophene ring. Key identifiers include:
Cc1ccc(Br)s1 ACDLOOGOFKSUPO-UHFFFAOYSA-N The molecular structure of 2-bromo-5-methylthiophene features a planar thiophene ring with bond lengths and angles consistent with aromatic systems. X-ray crystallography data for analogous compounds, such as 2-bromo-4-methylthiophene, confirm that bromine substitution induces slight distortions in the ring geometry, increasing the C–Br bond length to approximately 1.89 Å. The methyl group at C5 adopts a coplanar orientation, minimizing steric clashes and maintaining conjugation with the π-system.
| Property | Value | Source |
|---|---|---|
| Boiling point | 65°C at 15 mmHg | |
| Density (25°C) | 1.552 g/mL | |
| Refractive index (n₂₀/D) | 1.572 | |
| Flash point | 78.3°C (closed cup) | |
| Storage conditions | 2–8°C under inert atmosphere |
The compound exhibits moderate thermal stability but degrades upon prolonged exposure to light or moisture. Stabilization with copper chips (0.1%) and sodium bicarbonate (0.4%) prevents radical-mediated decomposition during storage. Bromine’s electronegativity renders the 2-position susceptible to nucleophilic attack, while the methyl group at C5 directs electrophilic substitutions to the 4-position.
The primary synthetic route involves electrophilic bromination of 5-methylthiophene:
A less common approach employs bromine-lithium exchange on pre-functionalized thiophenes, though this requires cryogenic conditions (-78°C) and specialized handling.
Large-scale production utilizes continuous flow reactors to enhance safety and efficiency. Key steps include:
2-Bromo-5-methylthiophene serves as a cornerstone in Suzuki-Miyaura couplings:
Incorporation into conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) enhances charge transport properties in organic solar cells. Its electron-deficient nature also facilitates use in n-type semiconductors.
| Compound | Electrophilic Reactivity | Preferred Coupling Sites |
|---|---|---|
| 2-Bromo-5-methylthiophene | High | C2, C4 |
| 3-Bromo-5-methylthiophene | Moderate | C3, C5 |
| 2-Bromo-4-ethylthiophene | Low | C2, C3 |
Data derived from DFT calculations and experimental studies.
2-Bromo-5-methylthiophene exhibits well-defined thermal transition points that are crucial for its handling and application. The compound has a melting point of 58°C [1], indicating it exists as a solid at room temperature but transitions to liquid state at relatively moderate temperatures. The boiling point has been reported as 176.7 ± 20.0°C at standard atmospheric pressure (760 mmHg) [1], while under reduced pressure conditions of 15 mmHg, the boiling point decreases significantly to 65°C [2] [3]. This substantial reduction in boiling point under vacuum conditions makes the compound suitable for distillation purification processes at lower temperatures, thereby minimizing thermal decomposition risks.
The density of 2-Bromo-5-methylthiophene at 25°C is consistently reported as 1.552 g/mL [2] [4] [3] [5], indicating that the compound is significantly denser than water due to the presence of the bromine atom. The specific gravity has been documented as 1.552 [4] [6], confirming the density measurements. The refractive index (n20/D) is reported as 1.569 [2] [4] [3] [5], which is characteristic of aromatic heterocyclic compounds containing heavy halogens. This refractive index value is useful for compound identification and purity assessment through standard optical methods.
The flash point of 2-Bromo-5-methylthiophene is a critical safety parameter, reported as 78.3°C in closed cup conditions [3] [5] or 172.9-173°F [2] [3]. This relatively high flash point classifies the compound as a combustible liquid rather than a highly flammable one, providing some margin of safety during handling and storage. The compound demonstrates reasonable thermal stability up to its flash point temperature, but polymerization may occur under the influence of heat, light, or contact with polymerization initiators such as peroxides [7].
The nuclear magnetic resonance spectral characteristics of 2-Bromo-5-methylthiophene provide definitive structural confirmation. In 1H Nuclear Magnetic Resonance spectroscopy using deuterated chloroform as solvent, the compound exhibits a characteristic singlet at approximately δ 2.46 ppm corresponding to the methyl group protons . The aromatic proton on the thiophene ring appears as a doublet at δ 7.61 ppm with a coupling constant of approximately 1 Hz , indicative of the meta-coupling between the remaining thiophene protons.
13C Nuclear Magnetic Resonance spectroscopy reveals the characteristic carbon framework of the substituted thiophene ring. The chemical shifts are reported relative to deuterated chloroform at 77.0 ppm [9]. The methyl carbon typically appears in the aliphatic region around 15 ppm, while the thiophene ring carbons appear in the aromatic region between 110-150 ppm, with the brominated carbon showing distinctive downfield shifts due to the deshielding effect of the bromine substituent.
Infrared spectroscopy of 2-Bromo-5-methylthiophene reveals characteristic absorption bands that confirm the presence of specific functional groups. The spectrum typically shows carbon-hydrogen stretching vibrations in the aromatic region around 3000-3100 cm⁻¹, corresponding to the thiophene ring C-H bonds. Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹. The presence of the thiophene ring is confirmed by characteristic bands associated with the heterocyclic aromatic system. The bromine substituent influences the vibrational modes, particularly affecting the carbon-bromine stretching frequency which typically appears in the lower frequency region around 500-700 cm⁻¹.
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly useful for symmetric vibrations that may be weak or absent in infrared spectra. For thiophene derivatives like 2-Bromo-5-methylthiophene, Raman spectroscopy reveals vibrational modes characteristic of the thiophene ring system [10] [11]. The technique is particularly valuable for fingerprint region analysis, providing specific vibrational signatures that can be used for compound identification and structural confirmation. The aromatic ring breathing modes and carbon-carbon stretching vibrations are typically well-resolved in Raman spectra of substituted thiophenes.
Mass spectrometry of 2-Bromo-5-methylthiophene exhibits characteristic fragmentation patterns typical of brominated aromatic compounds. The molecular ion peak appears at mass-to-charge ratio 177, corresponding to the intact molecular structure [12]. The distinctive isotope pattern reflecting the presence of bromine (79Br and 81Br isotopes) provides definitive confirmation of the bromine substituent. Common fragmentation pathways include loss of the bromine atom (M-79/81), loss of the methyl group (M-15), and formation of thiophene-related fragment ions. The base peak and fragmentation pattern provide structural information useful for compound identification and purity assessment.
2-Bromo-5-methylthiophene demonstrates excellent solubility in most organic solvents due to its hydrophobic aromatic nature and moderate molecular size. The compound is readily soluble in dichloromethane, ethyl acetate, tetrahydrofuran, diethyl ether, acetone, methanol, acetonitrile, toluene, hexanes, and chloroform [13] [14]. This broad solubility profile makes the compound highly versatile for synthetic applications across various solvent systems. The compound is particularly well-suited for use in non-polar to moderately polar organic media, which is advantageous for many organic synthesis protocols and purification procedures.
Conversely, 2-Bromo-5-methylthiophene is essentially insoluble in water [14] [13] due to its hydrophobic nature and lack of hydrogen bonding capabilities. This characteristic is typical of halogenated aromatic compounds and must be considered when designing synthetic procedures or purification strategies.
The partition coefficient (LogP) for 2-Bromo-5-methylthiophene between octanol and water is reported as 3.21 [1] [15], indicating a strong preference for the organic phase. This relatively high LogP value reflects the compound's lipophilic character and suggests good membrane permeability characteristics, which may be relevant for biological applications. The partition coefficient is an important parameter for predicting the compound's behavior in biological systems and environmental fate studies.
Irritant